molecular formula C3HBr2F2N3 B13477350 3-bromo-1-(bromodifluoromethyl)-1H-1,2,4-triazole

3-bromo-1-(bromodifluoromethyl)-1H-1,2,4-triazole

Cat. No.: B13477350
M. Wt: 276.87 g/mol
InChI Key: ZYVOVPVDYJDZCC-UHFFFAOYSA-N
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Description

3-bromo-1-(bromodifluoromethyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of bromine and bromodifluoromethyl groups attached to the triazole ring, which imparts unique chemical properties and reactivity.

Preparation Methods

The synthesis of 3-bromo-1-(bromodifluoromethyl)-1H-1,2,4-triazole can be achieved through various synthetic routes. One common method involves the reaction of 1H-1,2,4-triazole with bromodifluoromethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

3-bromo-1-(bromodifluoromethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.

Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-bromo-1-(bromodifluoromethyl)-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-bromo-1-(bromodifluoromethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromodifluoromethyl group can form strong interactions with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 3-bromo-1-(bromodifluoromethyl)-1H-1,2,4-triazole include:

    3-bromo-1,1,1-trifluoroacetone: This compound also contains bromine and fluorine atoms but differs in its structure and reactivity.

    1-bromo-3,3,3-trifluoropropanone: Another related compound with similar functional groups but different chemical properties.

Properties

Molecular Formula

C3HBr2F2N3

Molecular Weight

276.87 g/mol

IUPAC Name

3-bromo-1-[bromo(difluoro)methyl]-1,2,4-triazole

InChI

InChI=1S/C3HBr2F2N3/c4-2-8-1-10(9-2)3(5,6)7/h1H

InChI Key

ZYVOVPVDYJDZCC-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NN1C(F)(F)Br)Br

Origin of Product

United States

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